1-Butyl-2-methyl-1H-pyrrole

Catalog No.
S16089438
CAS No.
50691-30-0
M.F
C9H15N
M. Wt
137.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2-methyl-1H-pyrrole

CAS Number

50691-30-0

Product Name

1-Butyl-2-methyl-1H-pyrrole

IUPAC Name

1-butyl-2-methylpyrrole

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

InChI

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

LFYLKWMUMONXGM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=C1C

1-Butyl-2-methyl-1H-pyrrole is a nitrogen-containing heterocyclic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic rings with one nitrogen atom, characterized by their unique electronic properties and reactivity. The specific structure of 1-butyl-2-methyl-1H-pyrrole includes a butyl group and a methyl group attached to the pyrrole ring, which influences its chemical behavior and potential applications. This compound is noted for its lipophilicity due to the presence of the butyl group, which can enhance its interaction with biological membranes.

Due to the electron-rich nature of the pyrrole ring:

  • Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The compound can be reduced to form pyrrolidines, typically through catalytic hydrogenation using palladium on carbon.
  • Electrophilic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic substitution reactions, allowing for various modifications depending on the electrophile used, such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Pyrrole derivatives, including 1-butyl-2-methyl-1H-pyrrole, exhibit various biological activities. They have been studied for their potential as antimicrobial agents, with some compounds showing effectiveness against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . The mechanism of action often involves interaction with molecular targets like enzymes and receptors, where the pyrrole ring participates in biochemical pathways that modulate cellular processes.

Several methods have been developed for synthesizing 1-butyl-2-methyl-1H-pyrrole:

  • Conventional Synthesis: This typically involves the reaction of butylamine with a suitable precursor that contains a pyrrole moiety. Commonly used precursors include 2-methylpyrrole derivatives.
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow methods that allow for efficient synthesis under controlled conditions. For example, a one-step synthesis from commercially available starting materials has been reported, enhancing yield and purity .
  • Multistep Synthesis: More complex synthetic routes involve multiple steps that may include functionalization of the pyrrole ring followed by coupling reactions to introduce the butyl and methyl groups.

1-Butyl-2-methyl-1H-pyrrole finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against infectious diseases and cancer due to their biological activity.
  • Materials Science: Pyrroles are used in the synthesis of conductive polymers and organic electronics due to their unique electronic properties.
  • Agriculture: Certain pyrrole derivatives are investigated for use as agrochemicals due to their efficacy against pests and diseases.

Interaction studies have shown that 1-butyl-2-methyl-1H-pyrrole can bind to various biological targets. These interactions often involve hydrophobic interactions facilitated by the butyl group, enhancing its affinity for lipid membranes and proteins. Studies indicate that modifications on the pyrrole ring can significantly affect binding affinity and biological activity, making structure-activity relationship studies critical for optimizing its use in drug development .

Several compounds share structural similarities with 1-butyl-2-methyl-1H-pyrrole. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Butyl-2,3-dimethyl-1H-pyrroleTwo methyl groups at positions 2 and 3Enhanced lipophilicity compared to 1-butyl-2-methyl
1-Butyl-3,4-dimethyl-1H-pyrroleMethyl groups at different positionsDifferent reactivity patterns due to substitution
1-Butyl-1H-pyrroleLacks additional methyl substituentsSimpler structure leading to different chemical properties
3-Methyl-4-butylpyridineContains a pyridine ring instead of pyrroleDifferent electronic properties due to nitrogen position

Uniqueness

The uniqueness of 1-butyl-2-methyl-1H-pyrrole lies in its specific substitution pattern which influences its reactivity and biological activity. The combination of both butyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a versatile compound in medicinal chemistry and materials science .

XLogP3

2.2

Exact Mass

137.120449483 g/mol

Monoisotopic Mass

137.120449483 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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